Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride
Description
Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is a synthetic organic compound characterized by a benzoic acid backbone with specific substituents. The molecular formula is C₁₈H₂₇NO₅·HCl, indicating a complex structure with a tertiary amine and ether functionalities .
Properties
CAS No. |
22684-77-1 |
|---|---|
Molecular Formula |
C18H30ClNO4 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
2-(2-butoxy-3-methoxybenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H29NO4.ClH/c1-5-8-13-22-17-15(10-9-11-16(17)21-4)18(20)23-14-12-19(6-2)7-3;/h9-11H,5-8,12-14H2,1-4H3;1H |
InChI Key |
BGLQEQJSABKOQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride |
| Molecular Formula | C18H30ClNO4 |
| Molecular Weight | Approx. 365.9 g/mol |
| CAS Number | Not explicitly provided for diethylamino variant, but closely related to CAS 23959-17-3 for dimethylamino analogue |
| Structural Features | Benzoic acid core with 2-butoxy and 3-methoxy substitutions; ester linkage to 2-(diethylamino)ethyl group; hydrochloride salt form |
Note: The closest detailed data found corresponds to the dimethylaminoethyl ester variant (CAS 23959-17-3), which provides a basis for understanding the diethylaminoethyl ester preparation with similar methodologies.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound generally follows a two-step approach:
- Esterification of the substituted benzoic acid with a 2-(diethylamino)ethanol derivative to form the corresponding ester.
- Formation of the hydrochloride salt by protonation of the tertiary amine group in the diethylaminoethyl moiety.
This approach is consistent with standard ester synthesis and salt formation protocols in organic chemistry.
Detailed Synthetic Route
Step 1: Preparation of the Substituted Benzoic Acid Precursor
- The starting material is 2-butoxy-3-methoxybenzoic acid or its derivatives.
- Substitutions on the benzoic acid ring (butoxy at position 2 and methoxy at position 3) are introduced via selective alkylation and methylation reactions on the benzoic acid scaffold.
- These substitutions are typically achieved by controlled electrophilic aromatic substitution reactions or by using protected intermediates to ensure regioselectivity.
Step 2: Esterification with 2-(Diethylamino)ethanol
- The carboxylic acid group of the substituted benzoic acid is activated, commonly by conversion to the acid chloride using reagents such as thionyl chloride (SOCl2).
- The acid chloride intermediate is then reacted with 2-(diethylamino)ethanol under anhydrous conditions to yield the ester.
- Alternatively, direct esterification using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base can be employed.
- The reaction is typically conducted under reflux or controlled temperature to optimize yield.
Step 3: Formation of Hydrochloride Salt
- The tertiary amine in the diethylaminoethyl ester is protonated by treatment with hydrochloric acid (HCl) gas or aqueous HCl solution.
- This yields the hydrochloride salt, which enhances the compound’s solubility and stability.
- The salt is isolated by filtration or crystallization from suitable solvents such as ethanol or ethyl acetate.
Representative Reaction Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-butoxy-3-methoxybenzoic acid + SOCl2 | Formation of acid chloride intermediate |
| 2 | Acid chloride + 2-(diethylamino)ethanol, base, anhydrous solvent, reflux | Formation of ester intermediate |
| 3 | Ester + HCl (gas or aqueous) | Formation of hydrochloride salt |
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Typical solvents for recrystallization include ethanol, ethyl acetate, or mixtures with petroleum ether.
- Characterization is performed using NMR spectroscopy, mass spectrometry, melting point determination, and HPLC purity analysis to confirm structure and purity.
Comparative Analysis with Related Compounds
- The dimethylaminoethyl ester analogue (CAS 23959-17-3) preparation methods provide a strong precedent for the diethylaminoethyl ester synthesis, as both involve similar esterification and salt formation steps.
- Variations in aminoalkyl substituents (dimethyl vs. diethyl) may require minor optimization of reaction conditions but follow the same overall synthetic framework.
- Patented methods for related substituted aminoethyl benzoic acid esters demonstrate the utility of acid chloride intermediates and Grignard reagents for precursor synthesis, which can be adapted for these compounds.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Acid Chloride Formation | SOCl2, reflux, 1-2 hours | Anhydrous conditions essential |
| Esterification | 2-(Diethylamino)ethanol, base (e.g., pyridine), reflux or room temp | Coupling agents may be used alternatively |
| Hydrochloride Salt Formation | HCl gas or aqueous HCl, room temp | Controlled addition to avoid over-acidification |
| Purification | Recrystallization from ethanol or ethyl acetate | Chromatography if needed |
| Yield | Typically 60-90% depending on scale and purity | Optimization may improve yield |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
Research indicates that benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride exhibits notable antimicrobial and anti-inflammatory properties. The mechanism of action is primarily attributed to the hydrolysis of the ester linkage, which releases the active diethylaminoethyl group. This group can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways .
Case Study: Antimicrobial Properties
A study explored the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent in therapeutic applications.
Pharmacological Research
The compound's ability to modulate biochemical pathways makes it valuable for pharmacological studies. Interaction studies have demonstrated that it can affect enzyme activities and receptor interactions, providing insights into its potential therapeutic uses.
Table 1: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| Benzoic acid derivatives (control) | Low | Low |
Synthetic Chemistry
This compound serves as a versatile building block in synthetic chemistry. Its unique structure allows for modifications that enhance its properties or applications.
Synthesis Methods
The synthesis can be categorized into laboratory-scale and industrial-scale processes. Various synthetic routes have been explored to optimize yield and purity.
Pharmaceutical Formulations
Due to its biological activity, this compound is being investigated for incorporation into pharmaceutical formulations aimed at treating infections and inflammatory conditions.
Agrochemical Development
Research into its properties has led to potential applications in agrochemicals, where its antimicrobial properties can be utilized to develop new pesticides or fungicides.
Mechanism of Action
The mechanism of action of benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester linkage allows for the compound to be hydrolyzed, releasing the active diethylaminoethyl group, which can interact with various biological pathways. This interaction can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Structural Features:
- Core structure : A benzoic acid derivative substituted at positions 2 and 3 with butoxy (-OC₄H₉) and methoxy (-OCH₃) groups, respectively.
- Ester linkage: The carboxylic acid group is esterified with 2-(diethylamino)ethanol, forming a 2-(diethylamino)ethyl ester.
- Salt form : The tertiary amine is protonated as a hydrochloride salt, enhancing water solubility .
The SMILES notation (CCCCOC1=C(C=CC=C1OC)C(=O)OCCO/N=C/CCC) and InChIKey (CKLMPWDHZNNGFY-YBFXNURJSA-N) provide precise stereochemical details .
Comparison with Similar Compounds
The target compound belongs to a class of benzoic acid esters with aminoalkyl side chains, often used in medicinal chemistry for their anesthetic or spasmolytic properties. Below is a comparative analysis with structurally related compounds.
Structural and Physicochemical Properties
*LogP: Partition coefficient (lipophilicity); PSA: Polar Surface Area. Calculated values are approximate.
Key Observations:
Substituent Effects: The butoxy and methoxy groups in the target compound increase steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or amino groups in p-Methylcaine or Procaine). This may influence membrane permeability and metabolic stability . Hydroxy groups (e.g., CID 32158) enhance polarity and hydrogen-bonding capacity, reducing LogP and increasing PSA .
Aminoalkyl Side Chain: The 2-(diethylamino)ethyl group is consistent across analogs, facilitating protonation at physiological pH and interaction with biological targets (e.g., ion channels in local anesthetics) .
Salt Forms :
- All compounds are hydrochlorides, improving aqueous solubility and bioavailability compared to free bases .
Pharmacological and Functional Comparisons
Procaine Hydrochloride:
- Application: Widely used as a local anesthetic. The 4-amino group enables rapid onset but short duration due to esterase hydrolysis .
Propoxycaine Hydrochloride:
Benactyzine Hydrochloride:
- Application: Antispasmodic agent targeting muscarinic receptors. The diphenylhydroxyacetate backbone differs significantly from benzoic acid esters but shares the 2-(diethylamino)ethyl group .
- Divergence : The target compound’s benzoic acid core may limit anticholinergic activity compared to Benactyzine.
Biological Activity
Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride (CAS No. 23959-17-3) is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzoic acid core with distinct substituents including a butoxy group at the 2-position and a methoxy group at the 3-position, linked to a diethylaminoethyl group that forms its hydrochloride salt. The unique structure contributes to its solubility and potential interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C18H30ClNO4
- Molecular Weight : Approximately 359.9 g/mol
- Key Functional Groups :
- Butoxy group
- Methoxy group
- Diethylamino group
This structural configuration enhances the compound's lipophilicity, which may improve its ability to cross biological membranes and interact with various cellular targets.
Biological Activities
Research indicates that benzoic acid derivatives exhibit a range of biological activities. The specific compound has been investigated for its antimicrobial , anti-inflammatory , and cytotoxic properties.
The biological activity is primarily attributed to the hydrolysis of the ester linkage, which releases the active diethylaminoethyl group. This moiety may interact with enzymes and receptors involved in inflammatory pathways, potentially modulating immune responses and cellular signaling.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that benzoic acid derivatives possess significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell walls and inhibition of metabolic processes .
- Anti-inflammatory Effects :
- Cytotoxicity :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Benzoic acid, 3-amino-2-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride | C17H28N2O3.ClH | Contains an amino group; different activity profile | Antimicrobial, anti-inflammatory |
| Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester | C15H24ClNO4 | Propoxy group; potential solubility differences | Antimicrobial |
| Benzoic acid, 2-hydroxy-3-methoxy-, 2-(dimethylamino)ethyl ester | C12H18ClNO4 | Hydroxy substitution alters reactivity | Variable pharmacological properties |
The comparative analysis highlights how subtle changes in molecular structure can significantly influence biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
Q & A
Q. What are the recommended synthetic pathways for preparing benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride?
The compound is synthesized via a multi-step esterification process. A typical approach involves:
- Step 1 : Reacting 2-butoxy-3-methoxybenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate.
- Step 2 : Coupling the acid chloride with 2-(diethylamino)ethanol under controlled pH (e.g., using triethylamine as a base) to form the ester.
- Step 3 : Protonation with hydrochloric acid to yield the hydrochloride salt, enhancing solubility . Purity is verified via thin-layer chromatography (TLC) and recrystallization from ethanol/ether mixtures.
Q. How can researchers characterize this compound’s structural integrity and purity?
Key analytical methods include:
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., butoxy at C2, methoxy at C3) and ester linkage integrity .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., expected molecular ion peak for C₁₈H₂₈ClNO₄⁺).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .
Q. What solubility and formulation considerations are critical for in vitro studies?
The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water at 25°C). For cell-based assays, prepare stock solutions in deionized water or PBS (pH 7.4). Avoid organic solvents like DMSO unless necessary, as they may interfere with ester stability .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?
The diethylaminoethyl ester group facilitates membrane permeability, while hydrolysis releases bioactive intermediates. Key assays include:
- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or phospholipase A₂ using fluorogenic substrates.
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀). Evidence from structural analogs suggests modulation of inflammatory pathways via NF-κB suppression .
Q. How do structural analogs differ in pharmacokinetic properties, and what substituent effects are observed?
A comparison of analogs highlights:
Q. What experimental strategies address stability challenges under physiological conditions?
- Hydrolysis Kinetics : Monitor ester degradation via HPLC in buffers (pH 2–9) at 37°C. Hydrolysis half-life (t₁/₂) is pH-dependent, with faster degradation in alkaline conditions .
- Light/Temperature Sensitivity : Store lyophilized powder at -20°C in amber vials. Avoid prolonged exposure to UV light during handling .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from:
Q. What computational tools predict this compound’s ADMET properties?
Use QSAR models (e.g., SwissADME, pkCSM) to estimate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
